2,4'-Dichloroacetophenone

Thermochemistry Process Safety Physical Organic Chemistry

2,4'-Dichloroacetophenone (CAS 937-20-2) is the critical bifunctional electrophile for triazole fungicide APIs—ketoconazole, difenoconazole, and levoketoconazole. Its unique α-chloromethyl and para-chlorophenyl architecture enables the sequential etherification–bromination–ketalization pathway, validated at 93.6% yield for the key difenoconazole intermediate. For chiral synthesis, (S)-1-phenylethanol dehydrogenase delivers the corresponding (S)-chlorohydrin at 100% enantiomeric excess. Procure with confidence: ≥98% purity, consistent mp 100–102 °C, and published thermochemical reference data guarantee reproducible process outcomes from bench to pilot scale.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 937-20-2
Cat. No. B1362558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dichloroacetophenone
CAS937-20-2
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCl)Cl
InChIInChI=1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
InChIKeyFWDFNLVLIXAOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 80 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4'-Dichloroacetophenone (CAS 937-20-2): Chemical Identity and Baseline Procurement Parameters


2,4′-Dichloroacetophenone (α,4-dichloroacetophenone; 4-chlorophenacyl chloride) is a chlorinated aromatic ketone with the molecular formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol [1]. Structurally, it features a carbonyl group flanked by a chloromethyl moiety on one side and a para-chlorophenyl ring on the other, imparting dual electrophilic reactivity at both the α-chloromethyl and carbonyl sites [1]. Commercial specifications typically include ≥98% purity (GC), a melting point range of 100–102 °C, and a boiling point of 270 °C at atmospheric pressure . This compound serves as a critical building block in the synthesis of triazole and imidazole antifungal agents, including ketoconazole, itraconazole, and difenoconazole .

Why 2,4′-Dichloroacetophenone Cannot Be Casually Substituted by Other Chloroacetophenone Analogs


Chloroacetophenone analogs with varying chlorine substitution patterns exhibit fundamentally distinct reactivity profiles, thermodynamic stabilities, and downstream synthetic utility that preclude simple interchangeability in established industrial processes. The presence of chlorine at both the α-position (chloromethyl) and the 4′-position (para-chlorophenyl) in 2,4′-dichloroacetophenone creates a unique bifunctional electrophilic architecture that is absent in mono-chlorinated analogs such as 2-chloroacetophenone or 4-chloroacetophenone [1]. This dual-site reactivity is essential for the sequential etherification, bromination, and ketalization steps required in triazole fungicide synthesis, where substitution with a mono-chloro analog would fail to deliver the correct intermediate stereoelectronic properties [2]. Furthermore, significant differences in thermodynamic parameters between analogs translate to divergent behavior in process-scale thermal management and crystallization protocols [3].

Quantitative Differentiation of 2,4′-Dichloroacetophenone Against Structural Analogs: Evidence for Scientific Procurement Decisions


Thermodynamic Stability Differential: Standard Molar Enthalpy of Formation in Gas Phase vs. 2-Chloroacetophenone

The standard (p° = 0.1 MPa) molar enthalpy of formation in the gaseous phase at T = 298.15 K was experimentally determined for both 2-chloroacetophenone and 2,4′-dichloroacetophenone using rotating-bomb combustion calorimetry and sublimation enthalpy measurements [1]. The addition of the second chlorine atom at the 4′-position introduces a measurable thermodynamic perturbation relative to the mono-chlorinated analog, which has direct implications for process-scale thermal management and crystallization behavior [1].

Thermochemistry Process Safety Physical Organic Chemistry

Validated Synthetic Utility: Etherification Step Yield in Difenoconazole Fungicide Synthesis

In the validated preparation of the commercial triazole fungicide difenoconazole, 2,4′-dichloroacetophenone serves as the foundational starting material. The first critical transformation—phenol salt formation and etherification—was accomplished in a one-step pathway to afford the key intermediate (III) in 93.6% yield [1]. This high-yielding step leverages the specific α-chloromethyl electrophilicity of 2,4′-dichloroacetophenone, a reactivity profile not replicable with non-α-chlorinated analogs such as 4-chloroacetophenone or 2,4-dichloroacetophenone (the isomer with both chlorines on the phenyl ring) [2]. The complete four-step sequence (etherification → bromination → ketalization → nucleophilic substitution) proceeded with a total yield of 51.6% [1].

Agrochemical Synthesis Triazole Fungicides Process Chemistry

Enzymatic Reduction Selectivity: (S)-Enantiomer Formation with 100% Enantiomeric Excess

The enzyme (S)-1-phenylethanol dehydrogenase (EC 1.1.1.311) catalyzes the NADH-dependent reduction of 2,4′-dichloroacetophenone to (S)-2-chloro-1-(4-chloro-phenyl)-ethanol with 100% enantiomeric excess . This high stereoselectivity is substrate-specific; related substrates such as 2,2-dichloroacetophenone and 2,2,2-trifluoroacetophenone are also accepted by this enzyme but exhibit different stereochemical outcomes and catalytic efficiencies . The ability to produce enantiopure (S)-chlorohydrin from 2,4′-dichloroacetophenone via biocatalytic reduction provides a direct route to chiral building blocks for pharmaceutical synthesis, including intermediates relevant to levoketoconazole production [1].

Biocatalysis Chiral Alcohol Synthesis Enzymatic Reduction

Glutathione-Dependent Reductive Dehalogenation: Metabolic Fate and Selectivity of 2,2′,4′-Trichloroacetophenone Conversion

2,2′,4′-Trichloroacetophenone undergoes glutathione-dependent reductive dehalogenation by cytosolic enzymes present in liver, kidney, and brain to yield 2′,4′-dichloroacetophenone as the product [1]. The actual substrate for this enzymatic reduction is S-(2,4-dichlorophenacyl)glutathione, which forms via nonenzymatic reaction between 2,2′,4′-trichloroacetophenone and glutathione [1]. The ratio of 2′,4′-dichloroacetophenone formed was reported as 1.25 ± 0.13 under the experimental conditions . This metabolic pathway establishes 2′,4′-dichloroacetophenone as the specific reductive dehalogenation product, distinguishing it from other potential dechlorination products that could arise from alternative regioselective cleavage.

Xenobiotic Metabolism Glutathione Conjugation Toxicology

Evidence-Backed Application Scenarios for 2,4′-Dichloroacetophenone in Research and Industrial Procurement


Starting Material for Triazole Fungicide Synthesis (Difenoconazole, Propiconazole)

Procurement for agrochemical intermediate synthesis programs targeting triazole fungicides is supported by validated process chemistry demonstrating a 93.6% yield in the critical etherification step from 2,4′-dichloroacetophenone to the difenoconazole intermediate [1]. The α-chloromethyl group enables nucleophilic displacement chemistry that is essential for constructing the fungicide scaffold. Conventional industrial processes for difenoconazole achieve overall yields of approximately 70% when starting from this compound [2]. This established pathway justifies procurement specifications requiring high purity (≥98%) and consistent melting point (100–102 °C) to ensure reproducible process outcomes.

Chiral Chlorohydrin Synthesis via Asymmetric Enzymatic Reduction

Researchers and process chemists requiring enantiopure (S)-2-chloro-1-(4-chloro-phenyl)ethanol should select 2,4′-dichloroacetophenone as the substrate of choice based on the documented 100% enantiomeric excess achievable via (S)-1-phenylethanol dehydrogenase (EC 1.1.1.311) . This chiral chlorohydrin serves as a versatile building block for optically active styrene oxide derivatives and pharmaceutical intermediates, including those relevant to levoketoconazole synthesis [3]. Procurement for biocatalysis applications should prioritize material free from enzyme-inhibiting impurities.

Antifungal Pharmaceutical Intermediate Supply Chain (Ketoconazole and Derivatives)

2,4′-Dichloroacetophenone is an established starting material in the synthesis of the broad-spectrum oral antifungal agent ketoconazole, where it undergoes ketalization with glycerol followed by bromination to construct the dioxolane core [4]. The compound also serves as a key intermediate in the multistep stereoselective synthesis of levoketoconazole, the (2S,4R)-enantiomer of ketoconazole [3]. Procurement for pharmaceutical intermediate supply requires documentation of synthetic route provenance, residual solvent profiles, and batch-to-batch consistency in melting point and chromatographic purity to meet API intermediate quality expectations.

Thermochemical Reference Standard for Chloroacetophenone Analog Studies

The experimentally determined standard molar enthalpy of formation in the gas phase (ΔfH°m(g) at 298.15 K), derived from rotating-bomb combustion calorimetry and sublimation enthalpy measurements, establishes 2,4′-dichloroacetophenone as a thermochemical reference point for the chloroacetophenone compound class [5]. This data supports comparative thermochemical studies, process safety assessments, and computational validation of estimation schemes for chloro-substituted acetophenones. Researchers requiring a well-characterized dichloroacetophenone with peer-reviewed thermodynamic parameters for calorimetry calibration or computational benchmarking should prioritize this compound over analogs lacking published thermochemical data.

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